molecular formula C27H24ClN3O4 B2976823 N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide CAS No. 894550-71-1

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

Cat. No.: B2976823
CAS No.: 894550-71-1
M. Wt: 489.96
InChI Key: VPSKBOMJHODNGR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a synthetic small molecule characterized by a [1,4]dioxino[2,3-g]quinolin core fused with a dioxane ring. Key structural features include:

  • A 7-oxo group on the quinolin moiety.
  • An 8-[(phenylamino)methyl] substituent, introducing aromatic and amine functionalities.
  • A 2-(2-chloro-4-methylphenyl)acetamide side chain, contributing steric bulk and lipophilicity.

Synthesis of such compounds typically involves coupling reactions under reflux conditions with catalysts like ZnCl₂ or bases such as K₂CO₃, as seen in related methodologies .

Properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-17-7-8-22(21(28)11-17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)13-18(23)12-19(27(31)33)15-29-20-5-3-2-4-6-20/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSKBOMJHODNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a series of reactions including cyclization and functional group modifications. The dioxino ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the phenylamino group is added via a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenylamino group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of phenylamino derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It may find applications in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)

  • Core Structure: 4-oxoquinolin with a methoxy substituent.
  • Substituents : Acetamide linked to a 3,5-dimethylphenyl group.
  • Synthesis : Prepared via nucleophilic substitution using DMF and K₂CO₃ .
  • Comparison: The absence of a dioxane ring and phenylamino group reduces structural complexity compared to the target compound. The dimethylphenyl group may enhance lipophilicity but lacks the chloro substituent’s electronic effects.

N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide (CAS 728924-41-2)

  • Core Structure: [1,4]dioxino[2,3-g]quinoxaline with a sulfamoyl group.
  • Substituents : Acetamide attached to a sulfamoylphenyl ring.
  • Properties : Molecular weight = 434.86; chlorine atom enhances electronegativity.
  • Both share chlorine substituents, suggesting similar electronic profiles .

Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (4a-h)

  • Core Structure: Quinoxaline with diphenyl groups.
  • Substituents : Variable thioether or heterocyclic moieties.
  • Synthesis : High yields (up to 90.2%) via reflux in acetonitrile with Et₃N .

Functional Analogs

Capmatinib (c-Met Inhibitor)

  • Structure: Imidazo[1,2-b][1,2,4]triazine core with fluorophenyl and quinolinyl groups.
  • Function: Targets c-Met kinase for non-small cell lung cancer.
  • Comparison : Shares an acetamide side chain but lacks the dioxane ring. Highlights the role of acetamide in kinase binding .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline core fused with a dioxin moiety and a chloro-substituted aromatic ring. Its molecular formula is C22H20ClN3O3, with a molecular weight of 413.87 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For instance, compounds with quinoline structures have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : Quinoline derivatives often act by inhibiting key enzymes involved in cancer proliferation, such as topoisomerases and kinases. The specific mechanism for this compound needs further elucidation but is likely to involve similar pathways.
  • Case Studies :
    • A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
    • Another investigation revealed that derivatives with similar structural features showed significant cytotoxicity against leukemia cells .

Antimicrobial Activity

Compounds in the quinoline family have also been investigated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : In vitro assays indicated that related compounds inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL . Further testing is required to confirm these findings for the specific compound .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Compounds with similar structures have been documented to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

  • Research Findings : A study reported that quinoline-based compounds exhibited selective inhibition of COX enzymes, leading to reduced inflammation in animal models . The potential for this compound to inhibit similar pathways warrants further investigation.

Data Table

Biological Activity Target IC50/Activity Reference
AnticancerMCF-7Low µM
AnticancerPC-3Low µM
AntimicrobialVarious10 - 50 µg/mL
COX InhibitionCOXSelective Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via isocyanide-based multicomponent reactions (MCRs), as demonstrated in analogous quinoline-acetamide derivatives. For example, a similar compound was synthesized using 1.0 mmol isocyanide, yielding 36% after purification . To optimize efficiency, consider varying catalysts (e.g., Lewis acids) or solvent systems. Reaction monitoring via TLC and iterative adjustments to stoichiometry (e.g., excess amine reactants) can enhance yield .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight (e.g., observed vs. calculated mass error ≤3 ppm) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (1652 cm⁻¹) and amine stretches (1537 cm⁻¹) . Nuclear Magnetic Resonance (NMR) resolves substituent positioning, while X-ray crystallography confirms crystal packing and intramolecular interactions (e.g., C—H···O bonds) .

Q. What solubility and formulation considerations are relevant for preclinical studies?

  • Methodological Answer : Solubility can be inferred from structurally related acetamides. For instance, derivatives with halogenated aryl groups often exhibit low aqueous solubility, necessitating co-solvents (e.g., DMSO) or nanoformulation. Crystallinity, influenced by hydrogen bonding (e.g., N—H···O interactions), impacts dissolution rates . Preformulation studies should include pH-solubility profiling and stability assays under physiological conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 36% vs. higher yields)?

  • Methodological Answer : Yield discrepancies may arise from divergent reaction conditions (e.g., temperature, solvent polarity). Systematic optimization via Design of Experiments (DoE) or Bayesian algorithms can identify critical parameters. For example, highlights heuristic algorithms for global optimization, achieving >90% yield in similar systems by prioritizing variables like catalyst loading and reaction time .

Q. What computational strategies predict biological activity or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., viral proteases), as seen in anti-COVID-19 studies . Machine learning models trained on structural analogs can prioritize synthetic pathways with high success likelihood .

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence physicochemical properties?

  • Methodological Answer : Intramolecular C—H···O and N—H···O bonds stabilize specific conformations, reducing conformational flexibility and altering solubility. X-ray diffraction (e.g., ) reveals how these interactions dictate crystal packing, which correlates with melting points (e.g., 175–176°C in analogs) and hygroscopicity .

Q. What experimental design frameworks optimize reaction conditions for complex heterocycles like this compound?

  • Methodological Answer : Flow chemistry platforms () enable precise control of reaction parameters (e.g., residence time, mixing efficiency), improving reproducibility. Coupling DoE with response surface methodology (RSM) identifies non-linear relationships between variables (e.g., temperature vs. catalyst ratio). For automated systems, Bayesian optimization outperforms trial-and-error approaches by iteratively narrowing high-yield conditions .

Notes

  • Advanced questions integrate interdisciplinary methods (e.g., computational modeling, DoE) to address synthesis and application challenges.
  • Structural analogs (e.g., ) provide indirect data for solubility and reactivity when direct studies are unavailable.

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